

An In-depth Technical Guide to 1-Methoxycarbonylamino-7-naphthol

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Compound of Interest

Compound Name: 1-Methoxycarbonylamino-7-naphthol

Cat. No.: B085894

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycarbonylamino-7-naphthol, a derivative of the versatile naphthol scaffold, presents an intriguing yet underexplored molecule in the landscape of chemical research and drug discovery. This technical guide provides a comprehensive overview of its known properties and offers scientifically grounded postulations on its synthesis, potential biological activities, and avenues for future investigation. While specific experimental data on this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues to provide a foundational resource for researchers. We will delve into its chemical identity, propose a viable synthetic route, discuss potential mechanisms of action based on the bioactivities of the naphthol and carbamate moieties, and outline experimental and analytical protocols for its characterization. This guide aims to serve as a catalyst for further research into the potential applications of **1-Methoxycarbonylamino-7-naphthol**.

Introduction and Chemical Identity

1-Methoxycarbonylamino-7-naphthol, with the CAS Number 132-63-8, is an organic compound that merges a naphthalene backbone with a methoxycarbonylamino group.[1][2][3][4][5][6][7][8][9][10][11] Naphthalene and its derivatives are a well-established class of compounds with a broad spectrum of applications, ranging from dye intermediates to the core of various therapeutic agents.[6][12] The naphthol moiety, a hydroxylated naphthalene, is

known to be a precursor for a variety of pharmaceuticals and insecticides.^{[12][13]} The introduction of a carbamate group (-NHCOOR) can significantly modulate the physicochemical and biological properties of a molecule, often enhancing its metabolic stability or altering its interaction with biological targets.

Given the limited specific research on **1-Methoxycarbonylamino-7-naphthol**, this guide will leverage data from analogous structures to provide a robust starting point for its scientific exploration. Its structural features suggest potential for further chemical modification and evaluation in various biological assays.

Physicochemical Properties

A compilation of the known physicochemical properties of **1-Methoxycarbonylamino-7-naphthol** is presented in Table 1. This data has been aggregated from various chemical supplier databases and provides a foundational understanding of the compound's characteristics.

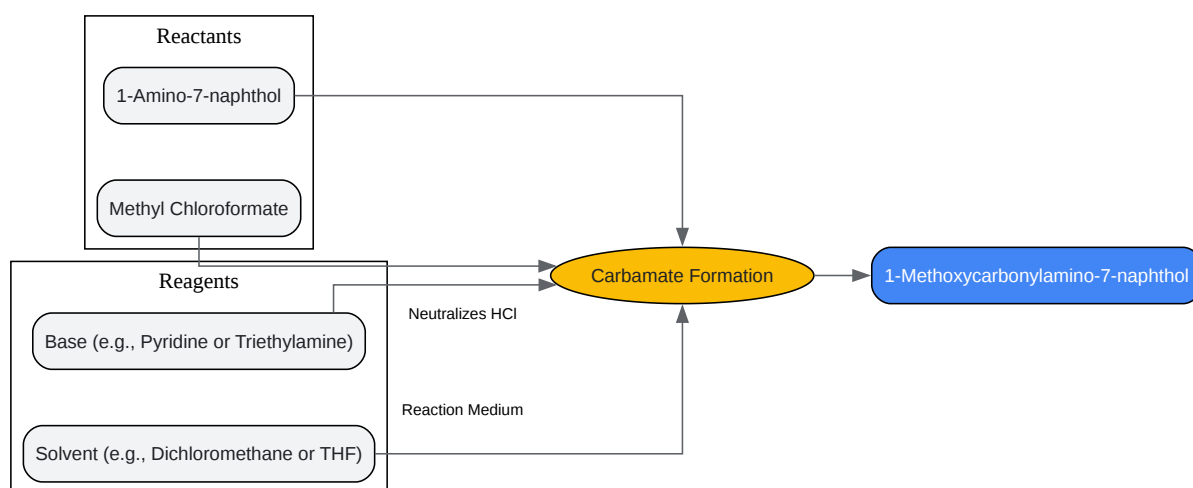
Property	Value	Source(s)
CAS Number	132-63-8	^{[1][2][3][4][5][6][7][8][9][10][11]}
Molecular Formula	C ₁₂ H ₁₁ NO ₃	^{[2][5][8][9]}
Molecular Weight	217.22 g/mol	^{[2][5][8][9]}
Appearance	Brown or grey powder	^{[4][8]}
Melting Point	104 °C	^[8]
Boiling Point	361.9 ± 15.0 °C (Predicted)	^[8]
Density	1.345 ± 0.06 g/cm ³ (Predicted)	^{[2][5][8]}
InChI Key	DZNFLGGCJZUMEM-UHFFFAOYSA-N	^{[2][5][8]}
SMILES	COC(=O)NC1=CC=CC2=C1C=C(C=C2)O	^{[2][5]}

Synthesis and Purification

While a specific, detailed synthesis protocol for **1-Methoxycarbonylamino-7-naphthol** is not readily available in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of carbamates from amines. The logical precursor for this synthesis would be 1-amino-7-naphthol.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 1-amino-7-naphthol with methyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.



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Caption: Proposed synthesis of **1-Methoxycarbonylamino-7-naphthol**.

Experimental Protocol (Hypothetical)

- **Dissolution:** Dissolve 1-amino-7-naphthol in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon).

- **Base Addition:** Add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base, such as pyridine or triethylamine, to the solution.
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath.
- **Acylation:** Slowly add methyl chloroformate (1.0-1.1 equivalents) dropwise to the stirred solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid (e.g., 1M HCl) to remove the base, water, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Potential Biological Activities and Mechanism of Action

Direct studies on the biological effects of **1-Methoxycarbonylamino-7-naphthol** are currently absent from the scientific literature. However, by examining the activities of its constituent moieties, we can hypothesize potential areas of interest for future research.

The Naphthol Scaffold

Naphthol derivatives are known to exhibit a wide range of biological activities, including:

- **Antimicrobial and Antifungal Properties:** Many naphthol-containing compounds have demonstrated efficacy against various bacterial and fungal strains.[\[14\]](#)
- **Anticancer Activity:** The naphthalene nucleus is a common feature in many anticancer agents, and various derivatives have shown cytotoxic effects against cancer cell lines.[\[12\]](#)

[15]

- Enzyme Inhibition: Some naphthol derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase.[16][17]

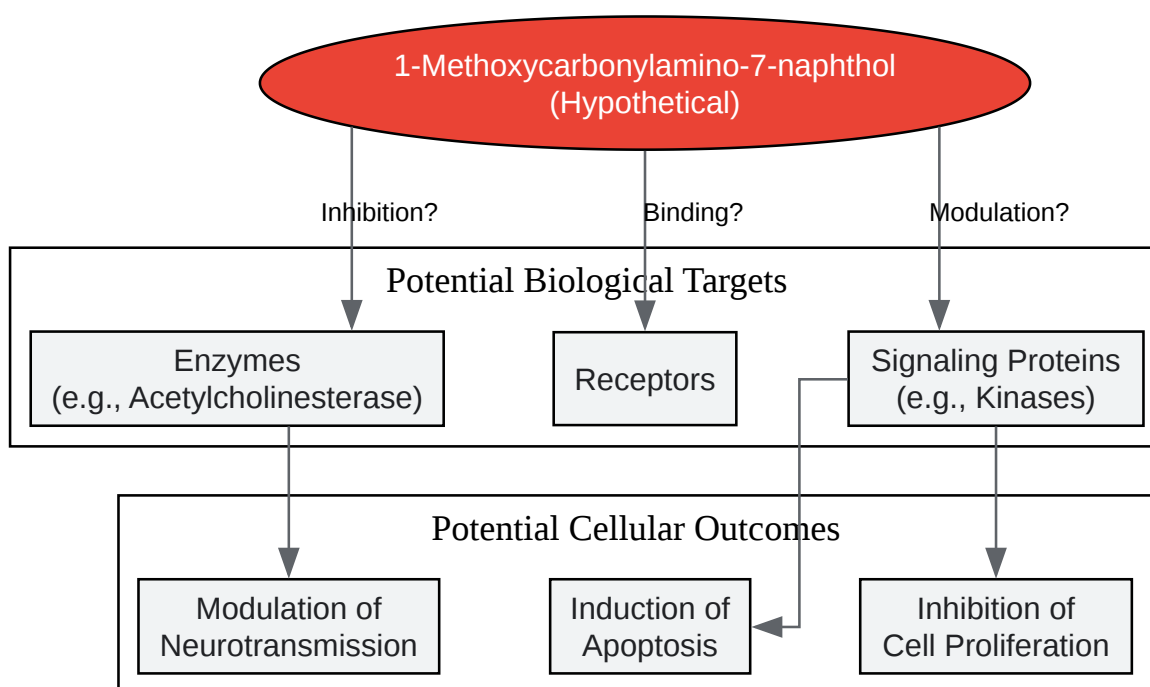
The Carbamate Functional Group

Carbamates are a crucial class of compounds in medicine and agriculture. They are known to act as:

- Cholinesterase Inhibitors: This is a well-established mechanism for many carbamate-based drugs and insecticides.
- Modulators of other Enzymatic and Receptor Systems: The carbamate group can participate in hydrogen bonding and other interactions with biological macromolecules, leading to a variety of pharmacological effects.

Hypothesized Signaling Pathway Involvement

Given the known activities of related compounds, **1-Methoxycarbonylamino-7-naphthol** could potentially interact with signaling pathways involved in cell proliferation, apoptosis, or neurotransmission. For instance, if it exhibits anticancer properties, it might influence pathways such as the PI3K/Akt/mTOR or MAPK pathways.



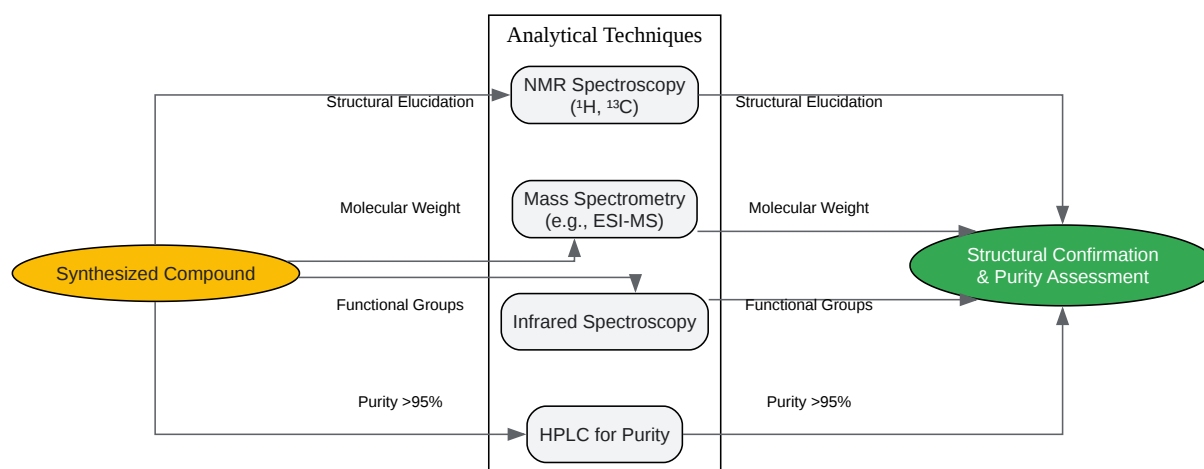
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Caption: Hypothesized biological interactions of the topic compound.

Experimental and Analytical Protocols

To characterize **1-Methoxycarbonylamino-7-naphthol** and investigate its potential biological activities, a series of standard experimental and analytical techniques would be employed.

Analytical Characterization Workflow



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Caption: Analytical workflow for structural and purity confirmation.

In Vitro Biological Assays (Proposed)

- Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi.
- Cytotoxicity Assays: MTT or similar cell viability assays on various cancer cell lines to determine the IC₅₀ value.
- Enzyme Inhibition Assays: In vitro assays to assess the inhibitory activity against specific enzymes, such as acetylcholinesterase, based on the hypothesized mechanisms of action.

Toxicology and Safety

Specific toxicological data for **1-Methoxycarbonylamino-7-naphthol** is not available.

Therefore, a conservative approach to handling is recommended, drawing on the safety

information for the parent compound, 1-naphthol.

General Hazards of 1-Naphthol:

- Harmful if swallowed or in contact with skin.[\[18\]](#)[\[19\]](#)
- Causes skin irritation and serious eye damage.[\[18\]](#)[\[19\]](#)
- May cause respiratory irritation.[\[18\]](#)
- May cause an allergic skin reaction.[\[18\]](#)

Recommended Safety Precautions:

- Handle in a well-ventilated area, preferably in a chemical fume hood.[\[19\]](#)
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[19\]](#)
- Avoid breathing dust.
- Wash hands thoroughly after handling.

Conclusion and Future Directions

1-Methoxycarbonylamino-7-naphthol represents a molecule with untapped potential. While current direct research is sparse, its structural components suggest promising avenues for investigation, particularly in the fields of medicinal chemistry and materials science. This guide has provided a foundational overview by synthesizing available data and extrapolating from related compounds.

Future research should focus on:

- **Definitive Synthesis and Characterization:** Developing and publishing a robust and reproducible synthetic protocol and fully characterizing the compound using modern analytical techniques.

- Systematic Biological Screening: Evaluating the compound in a broad range of biological assays to identify any antimicrobial, anticancer, or other pharmacologically relevant activities.
- Mechanism of Action Studies: If biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of **1-Methoxycarbonylamino-7-naphthol** to understand how structural modifications impact its activity.

By providing this initial framework, it is hoped that this guide will stimulate further scientific inquiry into this intriguing naphthol derivative.

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